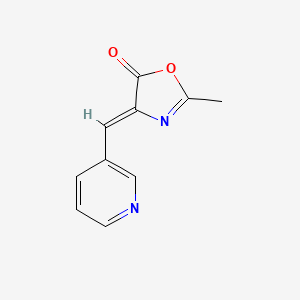

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMGLBZOWLFBG-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CN=CC=C2)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Conformation of 3-Pyridinylmethylene Oxazolones: A Technical Guide

Topic: Molecular Structure and Conformation of 3-Pyridinylmethylene Oxazolones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 4-(3-pyridinylmethylene)-2-phenyl-5(4H)-oxazolone scaffold represents a critical junction in heterocyclic chemistry, serving as both a bioactive pharmacophore and a versatile intermediate for α-amino acid synthesis.[1] This guide dissects the molecular geometry, electronic distribution, and synthetic pathways of this moiety. Unlike simple phenyl analogues, the introduction of the pyridine nitrogen at the 3-position alters the electrostatic potential surface, influencing crystal packing, solubility, and reactivity. This document provides a rigorous analysis of the Z-isomer preference, spectroscopic signatures, and a self-validating protocol for its synthesis.[1]

Molecular Structure & Conformational Analysis[1][2][3]

Geometric Isomerism: The Z-Selectivity

The condensation of hippuric acid with 3-pyridinecarboxaldehyde yields the 4-arylidene-5-oxazolone structure.[1] Theoretically, this exocyclic double bond can exist in E (Entgegen) or Z (Zusammen) configurations. However, thermodynamic control overwhelmingly favors the Z-isomer .[1]

-

Steric Locking: In the Z-configuration, the bulky phenyl group at position 2 and the carbonyl oxygen are on opposite sides of the oxazolone ring, but the critical interaction is between the exocyclic aryl ring (pyridine) and the oxazolone carbonyl. The Z-isomer minimizes steric clash between the pyridine ring and the benzoyl phenyl group.[1]

-

Planarity: The Z-isomer allows for an extended

-conjugated system involving the phenyl ring (C2), the oxazolone core, and the pyridinyl moiety. This planarity maximizes delocalization energy.[1]

Electronic Influence of the Pyridine Ring

Replacing a phenyl ring with a 3-pyridyl ring introduces a significant dipole.[1]

-

Inductive Effect (-I): The nitrogen atom withdraws electron density from the exocyclic double bond, making the C=C bond more susceptible to nucleophilic attack (e.g., ring opening by amines/alkoxides) compared to the phenyl analogue.

-

Crystal Packing: The pyridine nitrogen acts as a hydrogen bond acceptor.[1] In the crystal lattice, this often leads to intermolecular C-H···N interactions that stabilize specific stacking motifs, distinct from the purely hydrophobic packing of the phenyl analogue.

Isomerization Energy Landscape

While the Z-isomer is the stable product of synthesis, photo-irradiation can access the E-isomer.[1] The barrier to thermal isomerization is high due to the double bond character.[1]

Figure 1: Energy landscape of Z/E isomerization. The Z-isomer represents the global minimum, stabilized by conjugation and steric minimization.[1]

Spectroscopic Characterization Guide

Accurate identification requires correlating structural features with spectral data.[1] Use the following reference values for validation.

Nuclear Magnetic Resonance (NMR)

The diagnostic signal for the Z-isomer is the olefinic proton.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 7.15 – 7.30 | Singlet (s) | C=CH (Olefinic) | Confirms condensation.[1] A shift >7.5 ppm may indicate E-isomer or deshielding environment.[1] |

| ¹H | 8.7 – 8.9 | Multiplet | Pyridine C2-H | Highly deshielded due to adjacent Nitrogen and conjugation.[1] |

| ¹³C | 166.0 – 168.0 | Singlet | C=O (Lactone) | Characteristic of the 5-oxazolone carbonyl.[1] |

| ¹³C | 162.0 – 164.0 | Singlet | C=N (Imine) | Confirms cyclization of the hippuric acid amide. |

Infrared Spectroscopy (FTIR)

The vibrational modes of the oxazolone ring are distinct and serve as a quick purity check.

-

1790 – 1800 cm⁻¹: Strong C=O stretch (lactone). This high frequency (compared to acyclic esters) indicates ring strain and conjugation.

-

1650 – 1660 cm⁻¹: C=N stretch .

-

1590 – 1600 cm⁻¹: C=C stretch (exocyclic).

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

This protocol is optimized for the synthesis of 4-(3-pyridinylmethylene)-2-phenyl-5(4H)-oxazolone .[1] It utilizes the Erlenmeyer-Plöchl azlactone synthesis, leveraging acetic anhydride as both solvent and dehydrating agent.[1]

Reagents & Materials

-

Hippuric Acid (N-Benzoylglycine): 1.0 equivalent (e.g., 17.9 g for 0.1 mol scale)[2]

-

3-Pyridinecarboxaldehyde (Nicotinaldehyde): 1.0 equivalent (e.g., 10.7 g)

-

Acetic Anhydride: 3.0 equivalents (Excess, acts as solvent)

-

Sodium Acetate (Anhydrous): 1.0 equivalent (Catalyst)

-

Ethanol (95%): For washing/recrystallization.

Step-by-Step Methodology

Phase 1: Condensation

-

Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Moisture exclusion is critical to prevent hydrolysis of the acetic anhydride.[1]

-

Mixing: Add Hippuric acid (1 eq), 3-Pyridinecarboxaldehyde (1 eq), and Sodium Acetate (1 eq) to the flask.

-

Solvation: Add Acetic Anhydride (3 eq).

-

Reaction: Heat the mixture on a steam bath or oil bath at 100°C – 110°C for 2 hours .

-

Observation: The mixture should liquefy and turn deep yellow/orange, indicating the formation of the conjugated system.

-

Phase 2: Isolation & Purification 5. Quenching: Cool the reaction mixture to room temperature. Add 10 mL of Ethanol slowly to decompose excess acetic anhydride. 6. Crystallization: Allow the mixture to stand at 0°C – 4°C (refrigerator) overnight. The product will precipitate as yellow crystals.[1] 7. Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) and then with boiling water (2 x 20 mL) to remove unreacted sodium acetate and hippuric acid. 8. Drying: Dry the product in a vacuum oven at 50°C.

Phase 3: Validation (Self-Check)

-

Melting Point Check: The expected range is 150°C – 154°C .[1][2] A sharp range (<2°C) indicates high purity.

-

Solubility Check: The product should be soluble in chloroform and DMSO, but insoluble in water.

Synthesis Workflow Diagram

Figure 2: Optimized Erlenmeyer-Plöchl synthesis workflow for 3-pyridyl azlactones.

Applications in Drug Discovery[1][5][6]

The 3-pyridinylmethylene oxazolone scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry.[1]

-

Protease Inhibition: The oxazolone ring is electrophilic.[1] It can react with nucleophilic serine or cysteine residues in the active sites of proteases, forming a covalent acyl-enzyme complex that inhibits the enzyme.[1]

-

Precursor to Non-Natural Amino Acids: Acidic hydrolysis of the oxazolone ring, followed by reduction, yields 3-pyridylalanine derivatives.[1] These are valuable for scanning mutagenesis in peptide therapeutics to assess the role of aromatic/cationic residues.[1]

-

Fluorescent Probes: The rigid, planar structure of the Z-isomer exhibits fluorescence.[1] The pyridine nitrogen allows for pH-dependent fluorescence modulation (quenching upon protonation), making it a potential candidate for pH sensing in cellular environments.

References

-

Synthesis and Biological Significance

-

Crystallographic & Structural Analysis

- Mechanistic Insights (Erlenmeyer Reaction)

-

Spectroscopic Data (NMR/IR)

-

Antibacterial Activity of Pyridyl Derivatives

-

"Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." National Institutes of Health (PMC). (2022). Link

-

Sources

- 1. rroij.com [rroij.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic absorption spectra of pyridine-based oxazolone derivatives

An In-Depth Technical Guide to the Electronic Absorption Spectra of Pyridine-Based Oxazolone Derivatives

Authored by: A Senior Application Scientist

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Pyridine, a six-membered nitrogen-containing heterocycle, is one such structure, forming the core of numerous approved drugs spanning applications from anticancer to antimicrobial agents.[1][2][3] Its basic nitrogen atom can engage in crucial hydrogen bonding, while the aromatic ring provides a rigid scaffold for substituent placement.[3] Similarly, the oxazolone ring, a five-membered heterocycle, is a versatile synthon and a constituent of molecules with significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

The fusion of these two moieties into pyridine-based oxazolone derivatives creates a class of compounds with immense potential in drug discovery and materials science. Understanding the fundamental photophysical properties of these molecules is paramount to harnessing their capabilities. This guide provides an in-depth exploration of the electronic absorption spectra of these derivatives, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the synthesis, the theoretical underpinnings of their light-absorbing properties, the influence of chemical environment, and the practical methodologies for their spectroscopic characterization.

Synthesis of Pyridine-Based Oxazolones: The Erlenmeyer-Plöchl Reaction

The most common and efficient method for synthesizing 4-arylidene-2-phenyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[6][7] This condensation reaction involves an aromatic aldehyde (in this case, a pyridinecarboxaldehyde), hippuric acid, and a dehydrating agent, typically acetic anhydride. The reaction proceeds via the formation of an azlactone, which then undergoes condensation with the aldehyde.

Experimental Protocol: Synthesis of 4-(pyridin-4-ylmethylene)-2-phenyloxazol-5(4H)-one

This protocol describes a representative synthesis adapted from established methodologies.[4][8]

Causality and Rationale:

-

Acetic Anhydride: Serves as both the solvent and the dehydrating agent, facilitating the initial cyclization of hippuric acid to form the oxazolone intermediate.

-

Sodium Acetate: Acts as a base to deprotonate the active methylene group of the oxazolone, generating a nucleophile that attacks the pyridinecarboxaldehyde.

-

Heating under Reflux: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Cooling and Filtration: The product is often poorly soluble in the cold reaction mixture, allowing for its isolation via simple filtration.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, combine hippuric acid (0.01 mol), 4-pyridinecarboxaldehyde (0.01 mol), and anhydrous sodium acetate (0.015 mol).

-

Reaction Setup: Add acetic anhydride (25 mL) to the flask. Equip the flask with a reflux condenser and place it in a heating mantle.

-

Reflux: Heat the mixture to reflux (approximately 130-140°C) with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the crude product with cold ethanol to remove unreacted starting materials and acetic anhydride byproducts, followed by a wash with cold deionized water.

-

Drying and Recrystallization: Dry the product under vacuum. For further purification, recrystallize the solid from a suitable solvent such as ethanol or glacial acetic acid to obtain the pure pyridine-based oxazolone derivative.

Table 1: Example Reaction Components

| Component | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |

| Hippuric Acid | 179.17 | 0.01 | 1.79 |

| 4-Pyridinecarboxaldehyde | 107.11 | 0.01 | 1.07 |

| Sodium Acetate (anhydrous) | 82.03 | 0.015 | 1.23 |

| Acetic Anhydride | 102.09 | - | 25 mL |

Fundamentals of the Electronic Absorption Spectra

The absorption of ultraviolet (UV) and visible light by a molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital.[9][10] The specific wavelengths of light absorbed are determined by the energy difference (ΔE) between these orbitals. In pyridine-based oxazolones, the key light-absorbing entity, or chromophore , is the extended conjugated π-system encompassing the pyridine ring, the exocyclic double bond, and the oxazolone moiety.[10]

Two primary types of electronic transitions are responsible for the characteristic UV-Vis spectra of these compounds:

-

π → π* (pi to pi-star) Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the most intense absorption bands in the spectrum.[8]

-

n → π* (n to pi-star) Transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen heteroatoms, to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit much lower molar absorptivity.[8][11]

Caption: Core structure and principal electronic transitions.

Standardized Protocol for UV-Vis Spectroscopic Analysis

To ensure data integrity and reproducibility, a self-validating protocol is essential. This workflow details the critical steps from sample preparation to data acquisition.

Causality and Rationale:

-

Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte.[12] Spectroscopic grade solvents are used to avoid impurities that may absorb UV light.

-

Cuvette Material: Quartz cuvettes are used for measurements below 340 nm as glass absorbs UV radiation in this region.

-

Baseline Correction: This step electronically subtracts the absorbance of the cuvette and the solvent, ensuring that the final spectrum represents only the absorbance of the analyte.[13]

-

Concentration Range: Measurements should be made within the linear range of the Beer-Lambert Law, typically where absorbance values are between 0.1 and 1.0, to ensure accuracy.[10]

Step-by-Step Methodology:

-

Instrument Initialization: Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

-

Solvent Preparation: Select a spectroscopic grade solvent (e.g., hexane, methanol, acetonitrile) in which the compound is soluble.

-

Sample Preparation: Prepare a stock solution of the pyridine-based oxazolone derivative of a known concentration (e.g., 1x10⁻³ M). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) to ensure the maximum absorbance is within the instrument's linear range.

-

Cuvette Cleaning: Clean two quartz cuvettes by rinsing them multiple times with the chosen solvent. Handle the cuvettes only by their frosted sides.

-

Baseline Correction (Auto Zero):

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the respective holders in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and cuvettes.[14]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette with the pure solvent in place.

-

Acquire the absorption spectrum of the sample.

-

-

Data Processing: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Interpreting the Spectra: Substituent and Solvent Effects

The precise position (λmax) and intensity (ε) of the absorption bands are highly sensitive to the molecule's structure and its environment.

Substituent Effects

Attaching different functional groups to the aromatic rings can significantly alter the electronic absorption spectrum. This is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's properties.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system. They raise the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. This results in a bathochromic shift (red shift) to a longer λmax.[8]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. They lower the energy of the LUMO more than the HOMO, which also decreases the energy gap and typically leads to a bathochromic shift. The extension of conjugation through these groups is a key factor.[15]

Caption: Effect of substituents on the HOMO-LUMO energy gap.

Table 2: Representative Effect of Substituents on λmax of a 4-(benzylidene)-2-phenyl-oxazolone Core

| Substituent on Benzylidene Ring | Type | Expected λmax (nm) | Shift |

| -H (None) | Reference | ~335 | - |

| -OCH₃ (para) | EDG | ~380 | Bathochromic (Red)[8] |

| -N(CH₃)₂ (para) | Strong EDG | ~410 | Bathochromic (Red)[7] |

| -NO₂ (para) | EWG | ~375 | Bathochromic (Red) |

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in the color of a substance (and thus its absorption spectrum) when dissolved in different solvents.[7] This phenomenon arises from differential stabilization of the ground and excited states by the solvent.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively. This lowers the energy gap (ΔE) for the transition, resulting in a red shift as solvent polarity increases. This is common for π → π* transitions where the excited state involves significant charge separation.[7][16]

-

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more. This increases the energy gap (ΔE), causing a blue shift (shift to shorter λmax) as solvent polarity increases.[7][16] Furthermore, in protic solvents like methanol or water, specific interactions like hydrogen bonding can significantly stabilize the non-bonding electrons in the ground state, increasing the energy required for an n → π* transition and causing a pronounced blue shift.[11]

Table 3: Effect of Solvent Polarity on the π → π* Absorption Maximum of (4-methoxy)-4-benzylidene-2-phenyl-5(4H)-oxazolone

| Solvent | Polarity (Dielectric Constant) | λmax (nm) | Observed Shift |

| Hexane | Low (~1.9) | ~380 | Reference[8] |

| Methanol | High (~33.0) | ~400 | Bathochromic (Red)[8] |

The observed 20 nm red shift when moving from nonpolar hexane to polar methanol indicates positive solvatochromism.[8] This suggests that the π* excited state is more polar than the ground state and is preferentially stabilized by the polar methanol solvent.[8][17]

Applications in Drug Development

A thorough understanding of the electronic absorption spectra of pyridine-based oxazolones is not merely an academic exercise. It provides critical insights that directly inform the drug development process:

-

Quantitative Analysis: UV-Vis spectroscopy is a simple, robust method for determining the concentration of these compounds in various assays, including solubility and stability studies.[12]

-

Probing Molecular Interactions: Changes in the absorption spectrum upon binding to a biological target (e.g., a protein or DNA) can be used to study binding events and determine binding constants.

-

Design of Phototherapeutics: For applications in photodynamic therapy or photopharmacology, knowing the precise wavelengths of light a molecule absorbs is essential for designing effective light-activated drugs.[17]

-

Development of Biosensors: The sensitivity of the spectrum to the local environment can be exploited to design sensor molecules whose color or absorbance changes in the presence of a specific analyte.[17]

Conclusion

The electronic absorption spectra of pyridine-based oxazolone derivatives provide a window into their electronic structure and behavior. The intense π → π* transitions that dominate their spectra are highly tunable through strategic synthetic modifications. By altering substituents (the electronic effect) and changing the local environment (the solvent effect), researchers can rationally control the photophysical properties of these molecules. The protocols and principles outlined in this guide offer a foundational framework for accurately characterizing these promising compounds, thereby accelerating their development from laboratory curiosities to potential next-generation therapeutics and advanced materials.

References

-

Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. Available at: [Link]

-

Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. Available at: [Link]

-

Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry. Available at: [Link]

-

Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

-

Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. ResearchGate. Available at: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Available at: [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Novel Yellow Aromatic Imine Derivative Incorporating Oxazolone Moiety for Color Resist Applications. MDPI. Available at: [Link]

-

Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. Available at: [Link]

-

The Basics of UV-Vis Spectroscopy. Agilent. Available at: [Link]

-

Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. ACS Publications. Available at: [Link]

-

Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. PMC. Available at: [Link]

-

Reproducing the Solvatochromism of Merocyanines by PCM Calculations. MDPI. Available at: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

-

Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. MalariaWorld. Available at: [Link]

-

Normalized electronic absorption (a) and fluorescence (b) spectra of... ResearchGate. Available at: [Link]

-

Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. PubMed. Available at: [Link]

-

Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. modernscientificpress.com [modernscientificpress.com]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. preprints.org [preprints.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. agilent.com [agilent.com]

- 15. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. preprints.org [preprints.org]

The Pivotal Role of 2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone in Modern Heterocyclic Synthesis

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylmethylene-5(4H)-oxazolone scaffold, commonly known as an azlactone, represents a cornerstone in synthetic organic chemistry. These molecules are not merely stable intermediates but are highly versatile, energy-rich building blocks teeming with reactive sites.[1][2] This guide focuses on a specific, yet profoundly important derivative: 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone. The incorporation of the pyridine ring, a privileged structure in medicinal chemistry, makes this particular azlactone an invaluable precursor for generating a diverse array of novel heterocyclic compounds.[3] We will explore its synthesis, delve into its unique reactivity, and provide detailed, field-proven protocols for its application in constructing complex heterocyclic systems, thereby offering a strategic blueprint for innovation in drug discovery and materials science.

Core Synthesis: The Erlenmeyer-Plöchl Azlactone Synthesis

The most reliable and time-tested method for preparing 4-arylmethylene-2-alkyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction.[2][4] This one-pot condensation reaction provides an efficient route to the title compound from readily available starting materials.

Causality of Experimental Design: The reaction hinges on the dual role of acetic anhydride. It serves as a powerful dehydrating agent, driving the reaction forward, and it reacts with N-acetylglycine to form a reactive mixed anhydride intermediate. Anhydrous sodium acetate acts as a mild base, facilitating the crucial deprotonation at the α-carbon of the N-acetylglycine moiety, which initiates the cyclization to the oxazolone ring. This is followed by a Knoevenagel-type condensation with 3-pyridinecarboxaldehyde. Heating is essential to overcome the activation energy for both the cyclization and condensation steps.

Detailed Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (11.7 g, 0.1 mol), 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Reaction Initiation: Add acetic anhydride (30 mL, 0.32 mol) to the mixture.

-

Thermal Conditions: Gently heat the mixture in an oil bath to 100-110 °C with continuous stirring. The solid reactants will gradually dissolve to form a clear, often yellow to orange, solution. Maintain this temperature for 2 hours.

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water with vigorous stirring. A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis of any remaining acetic anhydride.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the title compound as bright yellow crystals.

Workflow Diagram: Erlenmeyer-Plöchl Synthesis```dot

Caption: Mechanism of pyrrole synthesis via a münchnone intermediate.

B. Synthesis of Pyridinyl-Substituted 1,2,4-Triazinones via Ring-Opening and Cyclization

The oxazolone ring is readily opened by nucleophiles. [4]When hydrazine or its derivatives are used, the resulting acyl-hydrazide intermediate can undergo an intramolecular cyclization to form stable six-membered heterocycles like 1,2,4-triazinones. [5] Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon (C-5) of the oxazolone ring. This leads to the opening of the lactone ring to form a linear hydrazide intermediate. Subsequent heating in the presence of an acid catalyst promotes the dehydration and cyclization between the secondary amine of the hydrazide and the ketone carbonyl of the backbone, forming the triazinone ring.

Detailed Experimental Protocol: Synthesis of a Pyridinyl-1,2,4-Triazinone

-

Reactant Mixture: To a solution of this compound (0.20 g, 1 mmol) in 10 mL of glacial acetic acid, add phenylhydrazine (0.11 g, 1 mmol) and a catalytic amount of fused sodium acetate (0.02 g).

-

Reaction Conditions: Heat the mixture under reflux with magnetic stirring for 5-7 hours. The progress can be monitored by TLC.

-

Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 1,2,4-triazin-6(5H)-one derivative. [5]

Reaction Diagram: Triazinone Synthesis Pathway

Caption: Pathway for the synthesis of 1,2,4-triazinones.

Summary of Synthetic Applications

The versatility of this compound as a precursor is summarized in the table below, providing a comparative overview of the conditions required to access different heterocyclic cores.

| Heterocycle Target | Reaction Type | Key Reagents | Solvent | Conditions | Typical Yield (%) |

| Pyrrole | [3+2] Cycloaddition | DMAD or other alkynes | Toluene, Xylene | 120-140 °C, Sealed Tube | 60-85 |

| 1,2,4-Triazinone | Ring-Opening/Cyclization | Phenylhydrazine | Acetic Acid | Reflux, 5-7 h | 70-90 |

| 1,2,4-Triazole | [3+2] Cycloaddition | Nitrile Imines | Anisole | Reflux, 4-5 h | 55-75 |

| Pyridin-Thione | Ring Transformation | Lawesson's Reagent | Toluene | Reflux, 2-4 h | 65-80 |

| Imidazole | Ring-Opening/Cyclization | Ammonium Acetate | Acetic Acid | Reflux, 6-8 h | 50-70 |

Conclusion and Future Outlook

This compound is a powerful and adaptable synthon in the toolkit of the modern synthetic chemist. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, combined with its diverse reactivity, allows for efficient entry into a wide range of pyridinyl-decorated heterocycles. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing pyrroles, triazinones, and other valuable scaffolds through cycloaddition, ring-opening, and rearrangement pathways. For researchers in drug discovery, the ability to rapidly generate libraries of novel, pyridine-containing compounds from a single, accessible precursor is a significant strategic advantage. Future research will undoubtedly uncover new modes of reactivity and expand the application of this versatile building block into even more complex molecular architectures.

References

-

Haneen, D. S. A., Abou-Elmagd, W. S. I., & Youssef, A. S. A. (2021). 5(4H)-oxazolones: Synthesis and biological activities. Synthetic Communications, 51(2), 215-233. Available from: [Link]

-

Sharma, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109. Available from: [Link]

-

Dela Cruz, M. C., et al. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(23), 11947-11961. Available from: [Link]

-

Karaleuni, A., et al. (2019). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 24(20), 3741. Available from: [Link]

-

Rajput, C. S., Kumar, A., Bhati, S. K., & Singh, J. (2007). Synthesis and Antiinflammatory Activity of 2-[5'-(4-Pyridinyl)-1',2',3'-oxadiazol-2-yl-thiomethyl]- 3-substituted-aryl-6-substit. Asian Journal of Chemistry, 19(6), 4467-4472. Available from: [Link]

-

Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1108-1115. Available from: [Link]

-

Clerici, F., Gelmi, M. L., & Trimarco, P. (1998). 5(4 H)-Oxazolones. Part XI. Cycloaddition reaction of oxazolones and münchnones to triphenylvinylphosphonium salts as synthetic equivalents of alkynes. Tetrahedron, 54(21), 5763-5774. Available from: [Link]

-

PubChem. 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. National Center for Biotechnology Information. Available from: [Link]

-

Dalla Croce, P., La Rosa, C., & Gelmi, M. L. (1992). OXAZOLONES WITH NITRILE IMINES: SYNTHESIS OF IH-1,2,4-TRIAZOLES THROUGH [3+2] CYCLOADDIT. Heterocycles, 34(2), 315-319. Available from: [Link]

-

Karaleuni, A., et al. (2019). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 24(20), 3741. Available from: [Link]

-

Bejan, V., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4786. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Erlenmeyer-Plöchl Reaction Products with Nicotinaldehyde for Researchers, Scientists, and Drug Development Professionals

Abstract

The Erlenmeyer-Plöchl reaction, a cornerstone in the synthesis of heterocyclic compounds, offers a versatile platform for the generation of azlactones, which are pivotal intermediates in medicinal chemistry. This guide provides a comprehensive exploration of the Erlenmeyer-Plöchl reaction with a specific focus on the use of nicotinaldehyde as a key reactant. It delves into the reaction mechanism, detailed experimental protocols, and a thorough analysis of the resulting pyridinyl azlactone products. Furthermore, this document highlights the significant applications of these products in drug discovery and development, supported by recent scientific literature. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to leverage this powerful reaction for the synthesis of novel therapeutic agents.

The Erlenmeyer-Plöchl Reaction: A Foundational Overview

The Erlenmeyer-Plöchl reaction, first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, is a classical method for the synthesis of azlactones, also known as 5(4H)-oxazolones.[1][2] This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst, most commonly sodium acetate.[3] The resulting azlactones are highly valuable synthetic intermediates due to their utility as precursors for amino acids, peptides, and various heterocyclic compounds.[4] The core of their reactivity lies in the activated exocyclic double bond and the electrophilic carbonyl group, which allow for a wide range of chemical transformations.

The general mechanism of the Erlenmeyer-Plöchl reaction proceeds through two key stages. Initially, the N-acylglycine undergoes cyclization in the presence of acetic anhydride to form a 2-oxazolin-5-one intermediate. This intermediate possesses acidic protons at the C-4 position, which are readily abstracted by a base. The resulting enolate then undergoes a Perkin-type condensation with the aldehyde to yield the final unsaturated azlactone product.[3]

The Erlenmeyer-Plöchl Reaction with Nicotinaldehyde: Synthesis of Pyridinyl Azlactones

The use of heteroaromatic aldehydes, such as nicotinaldehyde (3-pyridinecarboxaldehyde), in the Erlenmeyer-Plöchl reaction has gained significant attention due to the prevalence of the pyridine moiety in numerous pharmaceuticals. The resulting pyridinyl azlactones serve as important scaffolds for the development of novel therapeutic agents with a wide range of biological activities.

Reaction Mechanism with Nicotinaldehyde

The reaction of nicotinaldehyde with an N-acylglycine, such as hippuric acid, follows the general Erlenmeyer-Plöchl mechanism. The key steps are outlined below:

-

Formation of the 2-phenyl-5(4H)-oxazolone: Hippuric acid is first cyclized and dehydrated by acetic anhydride to form the 2-phenyl-5(4H)-oxazolone intermediate.

-

Enolate Formation: A base, such as sodium acetate, abstracts a proton from the C-4 position of the oxazolone to form a reactive enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of nicotinaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the final 4-(pyridin-3-ylmethylene)-2-phenyl-5(4H)-oxazolone product.

Caption: Experimental workflow for the synthesis of pyridinyl azlactones.

Synthesis and Products

The synthesis of azlactones derived from nicotinaldehyde has been reported under various conditions. A common procedure involves heating a mixture of nicotinaldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride. The reaction typically proceeds to completion within a few hours, and the product can be isolated by precipitation upon cooling and addition of a non-polar solvent or water.

A series of nicotinaldehyde-based azlactones have been synthesized and characterized. The general structure of the product is 4-((pyridin-3-yl)methylene)-2-substituted-5(4H)-oxazolone. The nature of the substituent at the 2-position of the oxazolone ring depends on the N-acylglycine used in the reaction. For instance, using hippuric acid (N-benzoylglycine) results in a 2-phenyl substituent.

Experimental Protocol: Synthesis of 4-((Pyridin-3-yl)methylene)-2-phenyl-5(4H)-oxazolone

The following protocol is a representative example for the synthesis of a nicotinaldehyde-derived azlactone.

Materials:

-

Nicotinaldehyde

-

Hippuric acid

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

A mixture of nicotinaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent) in acetic anhydride (3 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated with stirring at a temperature of 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then slowly poured into cold water or ethanol with stirring to precipitate the crude product.[3]

-

The solid product is collected by vacuum filtration and washed with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure 4-((pyridin-3-yl)methylene)-2-phenyl-5(4H)-oxazolone.

Caption: Mechanism of the Erlenmeyer-Plöchl reaction with nicotinaldehyde.

Quantitative Data

The yields of the Erlenmeyer-Plöchl reaction with nicotinaldehyde can vary depending on the specific reaction conditions and the purity of the reagents. However, moderate to good yields are generally reported in the literature.

| Reactant (Aldehyde) | N-Acylglycine | Product | Yield (%) | Reference |

| Nicotinaldehyde | Hippuric Acid | 4-((Pyridin-3-yl)methylene)-2-phenyl-5(4H)-oxazolone | 60-85 | [5] |

| 2-Chloronicotinaldehyde | Hippuric Acid | 4-((2-Chloropyridin-3-yl)methylene)-2-phenyl-5(4H)-oxazolone | 70-90 |

Applications in Drug Discovery and Development

Azlactones derived from nicotinaldehyde are of significant interest to drug development professionals due to their diverse pharmacological activities. The presence of the pyridine ring, a common pharmacophore, coupled with the reactive azlactone moiety, makes these compounds attractive scaffolds for the synthesis of novel therapeutic agents.

Reported biological activities of nicotinaldehyde-based azlactones include:

-

Antimicrobial and Antifungal Activity: The azlactone scaffold has been shown to exhibit broad-spectrum antimicrobial and antifungal properties.[4]

-

Anticancer Activity: Several studies have demonstrated the anti-proliferative activity of azlactone derivatives against various cancer cell lines, including lung, breast, and cervical cancer.

-

Enzyme Inhibition: Azlactones can act as inhibitors of various enzymes, such as α-glucosidase, which is a target for anti-diabetic drugs.

-

Free Radical Scavenging: Some nicotinaldehyde-based azlactones have shown potent antioxidant activity by scavenging free radicals.

The versatile chemistry of the azlactone ring allows for its conversion into a variety of other heterocyclic systems and α-amino acid derivatives, further expanding its utility in drug discovery.

Conclusion

The Erlenmeyer-Plöchl reaction of nicotinaldehyde provides an efficient and straightforward route to a variety of pyridinyl azlactones. These compounds are not only valuable synthetic intermediates but also exhibit a range of promising biological activities, making them highly relevant to the field of drug discovery and development. This guide has provided a comprehensive overview of the synthesis, mechanism, and applications of these important molecules, with the aim of facilitating further research and innovation in this area. The continued exploration of the chemical space around nicotinaldehyde-derived azlactones holds significant potential for the discovery of new therapeutic agents.

References

[1] Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity - Modern Scientific Press. (2013, April 1). Modern Scientific Press. [Link]

ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. (2009, February 12). Journal of Chemical Technology and Metallurgy, 44(1), 87-92. [Link]

[4] A Heterogeneous approach to synthesis of azlactones. (2022, March 1). International Journal of Pharmaceutical Research and Applications, 7(2), 262-266. [Link]

[2] Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. [Link]

[6] Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (n.d.). ResearchGate. [Link]

[7] Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC. [Link]

[8] An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. (n.d.). RSC Publishing. [Link]

Dayakar, C., Mounika, L., Rajkumar, K., Zehra, A., Murthy, T. R., Kalivendi, S. V., Tiwari, A. K., & Raju, B. C. (2018). Synthesis and biological activities of nicotinaldehyde based azlactones. Indian Journal of Chemistry - Section B, 57B(1), 98-107. [Link]

[5] Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one via Erlenmeyer-Plöchl Condensation

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridinylidene-Oxazolones in Medicinal Chemistry

The Erlenmeyer-Plöchl condensation, a cornerstone of heterocyclic chemistry since its discovery, facilitates the synthesis of azlactones (oxazolones) from the condensation of an N-acylglycine with a carbonyl compound.[1] This reaction provides a robust platform for generating molecular diversity, and the resulting azlactones are highly valuable intermediates in the synthesis of amino acids, peptides, and various biologically active heterocyclic systems.[1] Their utility is particularly pronounced in drug discovery, where they serve as precursors to compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3]

This application note provides a detailed protocol for the synthesis of 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one, a molecule of significant interest in medicinal chemistry. This compound strategically combines the well-established bioactivity of the oxazolone core with the pharmacological relevance of the pyridine moiety. The pyridine ring is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[4] The fusion of these two pharmacophores offers a promising avenue for the development of novel therapeutic agents, particularly in the realms of kinase inhibition and anticancer research.[5]

This document will provide a comprehensive overview of the reaction, including a detailed mechanistic explanation, a step-by-step experimental protocol, and methods for product characterization, to empower researchers in the synthesis and exploration of this important class of molecules.

Mechanistic Insights: The Chemistry of Azlactone Formation

The Erlenmeyer-Plöchl condensation of N-acetylglycine with 3-pyridinecarboxaldehyde proceeds through a two-stage mechanism. The first stage involves the cyclization of N-acetylglycine to form an intermediate oxazolone, which then undergoes a Perkin-type condensation with the aldehyde in the second stage.[1]

Stage 1: Formation of 2-methyl-1,3-oxazol-5(4H)-one

In the presence of acetic anhydride, N-acetylglycine undergoes an intramolecular cyclization. The acetic anhydride serves as both a dehydrating agent and a solvent. The reaction is initiated by the nucleophilic attack of the amide oxygen on one of the carbonyl carbons of acetic anhydride, followed by the elimination of acetic acid and subsequent ring closure to form the 2-methyl-1,3-oxazol-5(4H)-one intermediate.

Stage 2: Condensation with 3-Pyridinecarboxaldehyde

The oxazolone intermediate possesses an active methylene group at the C-4 position. In the presence of a base, such as sodium acetate, a proton is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule), facilitated by the acetic anhydride, to yield the final product, 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one.

Caption: Reaction mechanism of the Erlenmeyer-Plöchl condensation.

Experimental Protocol: Synthesis of 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one

This protocol is adapted from the classical Erlenmeyer-Plöchl synthesis, a reliable method for the preparation of azlactones.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-acetylglycine | ≥98% | Sigma-Aldrich |

| 3-Pyridinecarboxaldehyde | ≥97% | Sigma-Aldrich |

| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich |

| Anhydrous Sodium Acetate | ≥99% | Sigma-Aldrich |

| Ethanol | 95% | Fisher Scientific |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating plate | - | - |

| Ice bath | - | - |

| Büchner funnel and flask | - | - |

| Filter paper | - | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-acetylglycine (3.0 g), anhydrous sodium acetate (1.5 g), and acetic anhydride (5.5 mL).[6]

-

Addition of Aldehyde: To this mixture, add 3-pyridinecarboxaldehyde (4.0 mL).[6]

-

Reaction: Heat the mixture to reflux with continuous stirring for 30 minutes. The solution will typically turn a yellow or orange color.[6]

-

Crystallization: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the product.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Allow the product to air dry or dry in a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis of 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one.

Product Characterization

The identity and purity of the synthesized 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the vinylic proton of the methylidene group, and the methyl protons of the oxazolone ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the oxazolone, the carbons of the pyridine ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O (lactone) and C=N bonds of the oxazolone ring, as well as vibrations associated with the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Applications in Drug Discovery and Development

The synthesized 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one is a valuable scaffold for the development of new therapeutic agents. The pyridine moiety can be further functionalized to modulate the compound's physicochemical properties and biological activity.

-

Anticancer Activity: Pyridine derivatives are known to exhibit a broad range of anticancer activities.[7] The synthesized oxazolone can be screened against various cancer cell lines to assess its cytotoxic potential.

-

Kinase Inhibition: The pyridine and oxazolone moieties can interact with the active sites of various kinases, which are important targets in cancer and inflammatory diseases.

-

Antimicrobial Agents: Pyridine-containing compounds have also shown promise as antimicrobial agents.[5]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Ensure adequate heating and stirring. Extend the reaction time if necessary. |

| Decomposition of starting materials or product | Avoid excessive heating. Monitor the reaction temperature closely. | |

| Impure reagents | Use high-purity, anhydrous reagents. | |

| Product is an oil or does not crystallize | Presence of impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the product by column chromatography. |

| Product is discolored | Formation of side products | Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to improve purity and color. |

References

- Conway, P. A., Devine, K., & Paradisi, F. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository.

-

Jazan University. (n.d.). Preparation of -3-Methyl-1-Phenyl-5-Pyrazolone. Retrieved from [Link]

- Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4.

- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115035.

- 5(4 H )-oxazolones: Synthesis and biological activities. (2021).

- 4-[(Pyridin-3-ylmethylene)

- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(6), 465-474.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 862803.

- Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. (2006).

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules, 26(23), 7205.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(6), 465-474.

- Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (2008). Journal of the Mexican Chemical Society, 52(3), 224-228.

- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (2021). The Journal of Organic Chemistry, 86(17), 11849-11861.

- A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating. (2007). Arkivoc, 2007(15), 187-195.

- Synthesis and antiinflammatory activity of substituted (2-oxochromen-3-yl)benzamides. (2006). Indian Journal of Pharmaceutical Sciences, 68(3), 365.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-13.

- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Letters of Chemistry, Physics and Astronomy, 10, 7-38.

- Process for synthesis of N-acetylglycine. (1990).

- O-Acetylation using acetic anhydride in pyridine. (2021). In Glycoscience Protocols. Humana, New York, NY.

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dau.url.edu [dau.url.edu]

- 5. mdpi.com [mdpi.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

Ring-opening reactions of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone with amines

An Application Guide to the Synthesis of Novel Amide Derivatives via Ring-Opening of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone with Amines

Introduction: The Versatility of Oxazolones in Medicinal Chemistry

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as highly versatile intermediates in organic synthesis.[1][2] Their unique structure, featuring a reactive carbonyl group and an endocyclic C=N bond, makes them susceptible to nucleophilic attack, leading to a variety of functionalized products. The unsaturated 5(4H)-oxazolone scaffold, in particular, is a cornerstone for synthesizing α-amino acids, peptides, and various heterocyclic systems.[3][4] The derivatives obtained from these reactions are of significant interest to the pharmaceutical industry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][5]

This guide focuses on a specific, medicinally relevant scaffold: this compound. The presence of the 3-pyridinylmethylene group introduces a key pharmacophore found in numerous bioactive molecules. The ring-opening reaction of this oxazolone with various primary and secondary amines provides a direct and efficient route to a library of novel N-acyl-α,β-dehydroamino acid amides. These products are valuable targets in drug discovery programs, offering a modular approach to tuning pharmacological properties by simply varying the amine nucleophile.[6][7]

This document serves as a detailed technical guide for researchers and drug development professionals. It provides an in-depth look at the underlying reaction mechanism, step-by-step experimental protocols, and the significance of the resulting compounds.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core transformation is the nucleophilic ring-opening of the oxazolone ring. This reaction proceeds via a well-established nucleophilic acyl substitution pathway. The amine acts as the nucleophile, and the C5 carbonyl carbon of the oxazolone is the electrophilic center.

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom at the highly electrophilic C5 carbonyl carbon of the oxazolone ring. The electrophilicity of this carbon is enhanced by the electron-withdrawing effect of the adjacent oxygen atom and the conjugated system extending to the pyridinyl ring.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The negative charge is localized on the carbonyl oxygen.

-

Ring-Opening: The intermediate rapidly collapses. The C5-O1 bond of the oxazolone ring cleaves, as the oxygen atom re-forms the double bond with the adjacent carbon (which will become part of the new amide). This step is the key ring-opening event.

-

Proton Transfer: A final proton transfer step, typically involving another amine molecule or the solvent, neutralizes the resulting species to yield the stable N-acyl-α,β-dehydroamino acid amide product.

The rate of this reaction is influenced by several factors. Stronger nucleophiles (less sterically hindered primary amines) generally react faster than weaker or bulkier ones (secondary or tertiary amines).[1][8] Furthermore, the electronic properties of substituents on the oxazolone ring can modulate the electrophilicity of the C5 carbon; electron-donating groups decrease the reaction rate, while electron-withdrawing groups increase it.[8]

Caption: General mechanism of oxazolone ring-opening by an amine.

Experimental Protocols

The protocols described below provide a reliable framework for synthesizing a variety of amide derivatives from this compound.

Protocol 1: Synthesis of the Starting Oxazolone

The starting material, this compound, is typically prepared via the Erlenmeyer-Plöchl reaction.[3]

Materials:

-

N-acetylglycine (1.0 eq)

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Acetic anhydride (3.0 eq)

-

Anhydrous sodium acetate (0.8 eq)

-

Ethanol

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, combine N-acetylglycine, 3-pyridinecarboxaldehyde, and anhydrous sodium acetate.

-

Add acetic anhydride to the mixture.

-

Heat the mixture in a water bath at 80-90 °C with constant stirring for 2 hours. The solution will turn a deep orange/red color.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Add 20 mL of cold ethanol and stir for 15 minutes.

-

Collect the resulting yellow crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol and then with diethyl ether.

-

Dry the product under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2: General Procedure for Ring-Opening with Amines

This general protocol can be adapted for various primary and secondary amines. The reaction is often clean and proceeds readily at room temperature or with gentle heating.[9][10]

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., benzylamine, piperidine, n-butylamine) (1.1 eq)

-

Solvent (e.g., Acetonitrile, Ethanol, or Dichloromethane)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve the oxazolone (1.0 eq) in the chosen solvent (approx. 10 mL per mmol of oxazolone) in a suitable flask equipped with a magnetic stir bar.

-

Amine Addition: Add the amine (1.1 eq) to the solution dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the yellow oxazolone spot indicates reaction completion. Reactions are typically complete within 1-4 hours.

-

Product Isolation:

-

If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

-

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). Key indicators of a successful reaction include the appearance of a new amide N-H proton signal in the ¹H NMR spectrum and a characteristic amide C=O stretch in the IR spectrum.

Data Presentation: Representative Examples

The following table summarizes the results for the ring-opening of this compound with a selection of structurally diverse amines, demonstrating the versatility of the protocol.

| Amine | Product Structure | Reaction Time (h) | Yield (%) |

| Benzylamine |  | 1.5 | 92 |

| n-Butylamine |  | 2.0 | 88 |

| Piperidine |  | 1.0 | 95 |

| Aniline |  | 4.0 | 75 |

Note: Reaction conditions: Room temperature, Acetonitrile as solvent. Yields are for isolated, purified products.

Applications and Scientific Significance

The amide derivatives synthesized through this ring-opening reaction are of considerable interest in drug development. The core structure, an N-acyl-α,β-dehydroamino acid amide, is a privileged scaffold in medicinal chemistry.

-

Antimicrobial Agents: The incorporation of different amine moieties allows for the modulation of lipophilicity and hydrogen bonding potential, which are critical factors for antimicrobial activity.[2]

-

Anti-inflammatory Agents: Many compounds containing amide functionalities and heterocyclic rings like pyridine have shown potent anti-inflammatory properties, potentially through the inhibition of enzymes like lipoxygenase or cyclooxygenase.[7][10]

-

Enzyme Inhibitors: The unsaturated amide structure can act as a Michael acceptor or a transition-state mimic, making these compounds candidates for irreversible enzyme inhibitors, which are valuable in cancer and antiviral therapies.[1]

-

Building Blocks for Complex Molecules: These derivatives can serve as advanced intermediates for the synthesis of more complex heterocyclic systems or peptidomimetics.[11]

The straightforward and efficient nature of this reaction makes it highly suitable for generating chemical libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.

Caption: A generalized workflow for the synthesis and analysis process.

References

-

Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Asian Journal of Chemistry. (2001). Synthesis and Antiinflammatory Activity of 2-[5'-(4-Pyridinyl)-1',2',3'-oxadiazol-2-yl-thiomethyl]- 3-substituted-aryl-6-substit. [Link]

-

Synthetic Communications. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. [Link]

-

Molecules. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. [Link]

-

International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

-

ResearchGate. (n.d.). Ring-opening reaction of a primary amine with the azlactone group. Retrieved from [Link]

-

HETEROCYCLES. (2008). EFFICIENT FORMATION OF A TRIAZOLE RING VIA NOVEL RING-OPENING REACTION OF (Z)-2-METHYL-4-ARYLMETHYLENE- 5(4H)-OXAZOLONES WITH HY - LOCKSS. [Link]

-

ResearchGate. (n.d.). Ring opening reaction of oxazolone to give benzamides. Retrieved from [Link]

-

Molecules. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]

-

Molecules. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

-

PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

-

PMC - NIH. (n.d.). Layer-by-Layer Assembly of Amine-Reactive Multilayers Using an Azlactone-Functionalized Polymer and Small-Molecule Diamine Linkers. [Link]

-

ResearchGate. (2002). Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics. [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2023). Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives. [Link]

-

ACS Omega. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. [Link]

-

PubMed. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. [Link]

-

ResearchGate. (2023). Synthesis and Evaluation of Pyrazolone and Oxazolone Derivatives for Therapeutic Applications. [Link]

-

Scribd. (2015). Oxazolone Synthesis & Activity Review. [Link]

-

Semantic Scholar. (2017). Brønsted Acid-Catalyzed Dipeptides Functionalization through Azlactones. [Link]

-

PubMed. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. [Link]

-

Synlett. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocols: Leveraging 2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone for the Synthesis of Pyridyl-Substituted Amino Acids

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone as a pivotal precursor for the synthesis of non-canonical amino acids, specifically those incorporating a pyridyl moiety. Pyridyl-substituted amino acids are of significant interest in medicinal chemistry as they can act as conformational constraints in peptides, serve as bioisosteres, and participate in crucial binding interactions within enzyme active sites.[1][2] This guide details the synthesis of the precursor, its chemical reactivity, and robust, step-by-step protocols for its conversion into the target amino acid, 3-(3-pyridyl)alanine.

Introduction: The Strategic Importance of Oxazolones

5(4H)-Oxazolones, commonly known as azlactones, are a class of five-membered heterocyclic compounds that serve as highly versatile intermediates in organic synthesis.[3] Their utility is rooted in the multiple reactive sites within their structure, which permit a wide range of chemical modifications.[4] Historically, the Erlenmeyer-Plöchl reaction has been the cornerstone for synthesizing unsaturated azlactones, providing a direct route to these valuable synthons.

These molecules are particularly crucial as precursors for the synthesis of α-amino acids, peptides, and other complex heterocyclic systems.[5][6] The general pathway involves the ring-opening of the oxazolone followed by reduction of the exocyclic double bond.[7][8] This application note focuses specifically on the 3-pyridinylmethylene derivative, which provides a direct and efficient pathway to introduce the pharmaceutically relevant pyridine ring into an amino acid scaffold.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is achieved via the Erlenmeyer-Plöchl reaction, a condensation reaction between an N-acylglycine (in this case, N-acetylglycine), an aldehyde (pyridine-3-carbaldehyde), and acetic anhydride, typically catalyzed by a weak base like sodium acetate.[9]

Underlying Mechanism

The reaction proceeds in two main stages. First, N-acetylglycine undergoes cyclodehydration in the presence of acetic anhydride to form the intermediate 2-methyl-5(4H)-oxazolone. This saturated oxazolone possesses an acidic proton at the C-4 position.[4] In the presence of a base (sodium acetate), this proton is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of pyridine-3-carbaldehyde in a Perkin-type condensation. Subsequent elimination of water yields the final, stable, unsaturated azlactone product.[10]

Synthesis Workflow Diagram

Caption: Workflow for the Erlenmeyer-Plöchl synthesis of the oxazolone precursor.

Conversion to 3-(3-Pyridyl)alanine: The Synthetic Pathway

The conversion of this compound into the desired amino acid involves a two-step sequence: hydrolysis of the lactone ring followed by reduction of the resulting α-acylaminoacrylic acid derivative.

Mechanistic Rationale

-

Ring-Opening Hydrolysis: The C-5 carbonyl group of the oxazolone is highly electrophilic and susceptible to nucleophilic attack.[4] Mild alkaline hydrolysis (e.g., using an aqueous solution of sodium carbonate) effectively opens the lactone ring to yield the sodium salt of α-acetylamino-β-(3-pyridyl)acrylic acid. Subsequent acidification protonates the carboxylate.

-

Reduction: The α-acylaminoacrylic acid intermediate contains a carbon-carbon double bond that can be readily reduced. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a highly efficient and clean method for this transformation.[11] This step saturates the double bond to form N-acetyl-3-(3-pyridyl)alanine.

-